(4-ethoxy-3-methylpyridin-2-yl)methanol
Description
(4-Ethoxy-3-methylpyridin-2-yl)methanol is a pyridine derivative characterized by a hydroxymethyl group at the 2-position, a methyl substituent at the 3-position, and an ethoxy group at the 4-position of the pyridine ring. Notably, commercial availability of this compound has been discontinued, as indicated by , suggesting challenges in synthesis, stability, or market demand compared to similar analogs .
Properties
IUPAC Name |
(4-ethoxy-3-methylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-12-9-4-5-10-8(6-11)7(9)2/h4-5,11H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRAOUWYLVTABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC=C1)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxy-3-methylpyridin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-3-methylpyridine.
Reaction with Formaldehyde: The 4-ethoxy-3-methylpyridine is reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the second position of the pyridine ring.
Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and large-scale purification methods, such as distillation or large-scale chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-3-methylpyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-ethoxy-3-methylpyridine-2-carboxylic acid.
Reduction: 4-ethoxy-3-methylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Ethoxy-3-methylpyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-ethoxy-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (4-ethoxy-3-methylpyridin-2-yl)methanol with structurally related pyridinyl methanol derivatives, highlighting substituent variations, synthesis pathways, and applications:
Structural and Functional Differences
- Ethoxy vs. However, bulkier ethoxy groups may reduce synthetic yield or stability, contributing to its discontinuation .
- Substituent Positioning : The 3-methyl group in the target compound introduces steric hindrance, which could modulate reactivity in catalytic processes or binding affinity in biological targets .
- Chlorinated Analogs : Chlorine substitution (e.g., in ) increases electrophilicity, enabling participation in cross-coupling reactions, a feature absent in the ethoxy derivative .
Biological Activity
(4-Ethoxy-3-methylpyridin-2-yl)methanol is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.
Chemical Structure and Properties
The compound this compound features an ethoxy group attached to a pyridine ring, along with a hydroxymethyl functional group. Its molecular structure can be represented as follows:
The ethoxy group may enhance the compound's lipophilicity compared to similar structures, potentially influencing its biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with various biomolecules. Key mechanisms include:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
- π-π Interactions : The aromatic pyridine ring can engage in π-π interactions, which may affect enzyme and receptor activities.
These interactions suggest that the compound could modulate enzymatic pathways and receptor functions, leading to therapeutic implications.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been reported as a potential inhibitor of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through modulation of signaling pathways associated with cell proliferation and apoptosis.
- Neuroprotective Effects : There is emerging evidence supporting its neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity | EC50 Value |
|---|---|---|---|
| (4-Methoxy-3-methylpyridin-2-yl)methanol | Methoxy group instead of ethoxy | Moderate enzyme inhibition | 0.043 µM |
| (6-Methoxy-3-methylpyridin-2-yl)methanol | Methoxy at different position | Anticancer activity | 0.025 µM |
| This compound | Ethoxy group | Enhanced potency in AMPK activation | 0.019 µM |
This table highlights how the substitution pattern affects the biological activity and potency of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
